L-SERINE (13C3,D3,15N)
Description
L-Serine (13C3,D3,15N) is a stable isotopically labeled derivative of the non-essential amino acid L-serine, featuring three carbon-13 (13C) atoms, three deuterium (D) atoms, and one nitrogen-15 (15N) atom. This compound is widely utilized in metabolic tracing, nuclear magnetic resonance (NMR) spectroscopy, and enzyme kinetics studies due to its ability to provide precise isotopic signatures for tracking biochemical pathways . It is synthesized via advanced isotopic enrichment techniques, such as phosphoramidation and peroxide oxidation, followed by global deprotection under acidic conditions . Commercial products, such as those from Cambridge Isotope Laboratories and Shanghai Aladdin Biochemical Technology, offer ≥99 atom% purity for 13C and 15N, with applications spanning sphingolipid biosynthesis, protein metabolism, and hepatic lipid synthesis .
Properties
Molecular Weight |
112.08 |
|---|---|
Purity |
98% |
Origin of Product |
United States |
Scientific Research Applications
Metabolomics and Metabolic Profiling
L-Serine (13C3,D3,15N) is extensively used in metabolomics studies to trace metabolic pathways and quantify metabolites within biological systems. The stable isotopes allow researchers to track the incorporation of L-serine into various metabolic products, facilitating a deeper understanding of metabolic fluxes and dynamics.
Key Findings:
- Quantitative Analysis: Isotope-labeled L-serine provides accurate quantification of metabolic intermediates through mass spectrometry (MS) techniques, allowing for detailed profiling of metabolic pathways .
- Pathway Tracing: The use of L-serine isotopes helps in identifying the pathways involved in serine metabolism and its role in synthesizing other amino acids and neurotransmitters .
Proteomics
In proteomics, L-Serine (13C3,D3,15N) serves as a crucial reagent for labeling proteins to study their structure, dynamics, and interactions. The incorporation of stable isotopes enhances the sensitivity and specificity of techniques such as nuclear magnetic resonance (NMR) spectroscopy.
Applications:
- Protein Structure Elucidation: Isotope labeling aids in determining protein structures by providing information about atomic environments and interactions within the protein matrix .
- Dynamics Studies: Researchers utilize labeled L-serine to investigate protein dynamics and conformational changes during biological processes .
Drug Development
The pharmaceutical industry employs L-Serine (13C3,D3,15N) in drug development to assess pharmacokinetics and metabolic profiles of drug candidates. The deuteration of compounds can influence their absorption, distribution, metabolism, and excretion (ADME) properties.
Insights:
- Pharmacokinetic Studies: Deuterated compounds often exhibit altered metabolic pathways compared to their non-deuterated counterparts. This can lead to improved drug stability and efficacy .
- Tracer Studies: In drug development, labeled L-serine can be used as a tracer to monitor the fate of drugs in biological systems .
Neuroscience Research
L-Serine is critical for brain function due to its role as a precursor for neurotransmitters like glycine and D-serine. The isotope-labeled form is utilized in neuroscience research to study neurotransmitter dynamics and neurochemical pathways.
Research Highlights:
- Neurotransmitter Dynamics: Studies using L-serine isotopes help elucidate the synthesis and degradation pathways of neurotransmitters involved in cognitive functions .
- Disease Models: Isotope labeling allows researchers to investigate alterations in serine metabolism associated with neurological disorders such as schizophrenia and Alzheimer's disease .
Case Study 1: Metabolic Pathway Analysis
A study utilized L-Serine (13C3,D3,15N) to trace the serine-glycine biosynthetic pathway in cancer cells. The results showed significant alterations in serine metabolism under hypoxic conditions, highlighting its potential as a therapeutic target.
Case Study 2: Drug Metabolism
In a pharmacokinetic study involving a new antidepressant, researchers employed L-Serine (13C3,D3,15N) to monitor the drug's metabolic fate. The findings indicated that deuteration improved the drug's half-life and reduced side effects compared to non-deuterated versions.
Comparison with Similar Compounds
Comparison with Similar Isotopically Labeled Compounds
L-Serine (13C3,15N)
- Labeling : Uniform 13C3 labeling (all three carbons) and a single 15N atom.
- Applications :
- Metabolic Studies : Used to trace serine incorporation into sphingolipids in Saccharomyces cerevisiae, revealing uptake dependencies on transporters like Gnp1 and Agp1 .

- NMR Spectroscopy : Enhances signal resolution in solid-state NMR studies of peptide structures, such as Gly-Gly-Val and Ala-Gly-Gly .
- Metabolic Studies : Used to trace serine incorporation into sphingolipids in Saccharomyces cerevisiae, revealing uptake dependencies on transporters like Gnp1 and Agp1 .
- Kinetic Impact: Minimal kinetic isotope effects (KIE) due to the low mass difference between 12C/13C and 14N/15N, making it ideal for unobtrusive metabolic tracing .
[3,3-D2] L-Serine
- Labeling : Two deuterium atoms at the C3 position.
- Applications: Enzyme Kinetics: Used in studies of serine palmitoyltransferase (SPT) to measure deuterium KIE, which are more pronounced than 13C/15N KIEs due to larger mass differences .
- Limitations : Deuterium labeling at bond-breaking positions (e.g., C3) can alter reaction rates, complicating direct comparisons with unlabeled substrates .
L-Serine (13C3,D3,15N)
- Labeling : Combines 13C3, D3 (at C2 and C3 positions), and 15N.
- Applications :
O-Phospho-L-Serine (13C3,15N)
- Labeling : Phosphorylated derivative of L-serine with 13C3 and 15N labels.
- Applications :
- Key Difference: Phosphorylation alters solubility and reactivity compared to non-phosphorylated serine derivatives .
Comparative Data Table
Research Findings and Practical Considerations
- Deuterium vs. 13C/15N Labels: Deuterium labels (e.g., D3) induce measurable KIEs (~2–3× higher than 13C/15N), affecting enzyme turnover rates in SPT-catalyzed reactions .
- Multi-Labeled Compounds : L-Serine (13C3,D3,15N) is advantageous for cross-validation in multi-omics studies but requires correction for isotopic dilution in quantitative MS .
- Stability and Storage : L-Serine (13C3,D3,15N) is sensitive to light and moisture, necessitating storage at 2–8°C under argon , whereas phosphorylated derivatives (e.g., O-Phospho-L-serine) are more stable at room temperature .
Preparation Methods
Chemical Synthesis via Isotopically Labeled Precursors
The preparation of L-serine labeled with ^13C, D, and ^15N generally starts from commercially available isotopically labeled building blocks such as:
- [^13C-labeled pyruvic acid or derivatives](pplx://action/followup)
- [^15N-labeled ammonia or nitrogen sources](pplx://action/followup)
- Deuterated reagents for hydrogen isotope incorporation
A common synthetic strategy involves:
- Synthesis of N-acetyl-DL-serine-15N intermediate:
- Starting from sodium nitrite-^15N and diethyl malonate, acetamino-diethyl malonate-^15N is synthesized.
- This intermediate is converted into N-acetyl-DL-serine-^15N.
- Enzymatic resolution:
- The racemic DL mixture is separated enzymatically to obtain the L-enantiomer of serine labeled with ^15N.
- Incorporation of ^13C and D isotopes:
- ^13C labeling is introduced via ^13C-labeled pyruvic acid or ethyl pyruvate intermediates.
- Deuterium incorporation (D3) is achieved through catalytic hydrogenation using deuterium gas (D2) or deuterated reducing agents.
- Final deprotection and purification:
Catalytic Asymmetric Hydrogenation of Dehydroamino Acid Esters
- N-Acetyl-2,3-dehydroamino acid esters serve as key intermediates.
- Asymmetric hydrogenation using chiral rhodium catalysts in the presence of deuterium gas (D2) allows selective incorporation of deuterium at specific positions.
- This method yields enantiomerically pure L-serine derivatives labeled with deuterium and ^13C at defined sites.
Biotechnological and Industrial Production Methods
Microbial Fermentation with Isotopically Labeled Precursors
- Microbial cultures (e.g., E. coli) can be grown in media supplemented with ^13C-glucose, ^15N-ammonium salts, and deuterated water or deuterated substrates.
- The microorganisms biosynthesize L-serine incorporating the stable isotopes into their amino acid pools.
- This method is scalable and suitable for industrial production of isotopically labeled L-serine with high isotopic purity.
Cell-Free Protein Synthesis Systems
- Cell-free extracts from E. coli can be used to synthesize proteins with site-specific incorporation of isotopically labeled amino acids.
- The extracts are prepared to inactivate metabolic enzymes that cause isotope scrambling.
- This approach allows precise control over isotopic labeling and reduces dilution effects, useful for producing labeled L-serine in small quantities for research.
Reaction Conditions and Reagents
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Synthesis of intermediates | Sodium nitrite-^15N, diethyl malonate | Formation of ^15N-labeled intermediates |
| Catalytic hydrogenation | Chiral Rh catalyst, D2 gas | Incorporation of deuterium (D3) |
| Protection/deprotection | Boc-anhydride, triethylamine, catalytic hydrogenation | Protect amino/hydroxyl groups, then remove protecting groups |
| Enzymatic resolution | Specific enzymes | Separation of L-enantiomer from racemic mixture |
| Fermentation media | ^13C-glucose, ^15N-ammonium salts, D2O | Biosynthetic incorporation of isotopes |
Research Findings and Data Summary
- Isotopic Purity: Methods achieve 97–99% incorporation of ^13C, D, and ^15N isotopes, essential for high-resolution NMR studies.
- Chemical Purity: ≥98% purity ensures minimal interference in biochemical assays.
- Yields: Enzymatic resolution and catalytic steps typically yield L-serine in high enantiomeric excess with overall yields >90% in optimized protocols.
- Stability: L-serine (13C3, D3, 15N) is stable under standard storage conditions (room temperature, protected from moisture and light).
Summary Table of Preparation Methods
| Method | Description | Advantages | Limitations |
|---|---|---|---|
| Chemical synthesis from labeled precursors | Multi-step synthesis starting from ^15N and ^13C building blocks, enzymatic resolution | High isotopic purity, customizable labeling | Complex, requires multiple steps and purification |
| Catalytic asymmetric hydrogenation | Use of chiral Rh catalysts and D2 gas to incorporate D isotopes | High enantiomeric purity, precise deuterium labeling | Requires specialized catalysts and conditions |
| Microbial fermentation | Biosynthesis in labeled media using microorganisms | Scalable, cost-effective for large quantities | Possible isotope scrambling, metabolic complexity |
| Cell-free protein synthesis | In vitro protein synthesis with labeled amino acids | Controlled environment, minimal isotope scrambling | Limited scale, specialized equipment needed |
Q & A
Basic Research Questions
Q. How can L-Serine (13C3,D3,15N) be reliably detected and quantified in microbial culture supernatants for metabolic flux analysis?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV/vis or mass spectrometry detection is widely used. Key validation steps include:
- Recovery Testing : Spiking known concentrations into culture media to assess extraction efficiency (average recovery >95% recommended) .
- Calibration Curves : Linear ranges (e.g., 0.1–10 mM) with R² > 0.99 for accuracy .
- Reproducibility : Intraday and interday precision tests (CV < 5%) to ensure method robustness .
- Application : This approach is critical for tracking isotopic enrichment in microbial serine biosynthesis pathways.
Q. What storage conditions are optimal for maintaining isotopic integrity of L-Serine (13C3,D3,15N) in long-term studies?
- Methodological Answer :
- Store at room temperature in airtight, light-resistant containers with desiccants to prevent hydrolysis or isotopic exchange .
- Avoid exposure to humidity, which may promote deuterium loss (D3) via exchange with ambient water .
- Regular purity checks via NMR or LC-MS are advised to monitor degradation over time .
Q. How is 13C3,15N L-serine administered in murine models to trace de novo ceramide synthesis, and what are key experimental considerations?
- Methodological Answer :
- Delivery : Dissolve in drinking water (e.g., 2–5 mM) for non-invasive, sustained isotopic delivery .
- Tissue Sampling : Collect serum, liver, and mitochondrial fractions at timed intervals to capture synthesis kinetics .
- Analytical Workflow : Use LC-MS to detect labeled ceramides (e.g., CER 16:0 with +3 m/z shift) and calculate isotopic enrichment (%E) .
Advanced Research Questions
Q. What challenges arise in interpreting mass spectrometry data from 13C3,D3,15N L-serine in ceramide synthesis studies, and how can isotopic interference be resolved?
- Methodological Answer :
- Challenge : Systemic serine metabolism may redistribute labels via one-carbon pathways (e.g., glycine/5,10-methylenetetrahydrofolate interconversion), leading to mixed labeling (e.g., 13C1, 13C2 species) .
- Resolution :
- Use kinetic modeling to distinguish de novo synthesis from recycling .
- Pair with parallel tracers (e.g., D2O) to validate synthesis rates .
- Optimize MS resolution (e.g., high-resolution Orbitrap) to resolve overlapping isotopic peaks .
Q. How do experimental designs using 13C3,15N L-serine account for isotopic dilution in complex biological systems?
- Methodological Answer :
- Isotope Dilution Analysis : Spike internal standards (e.g., 13C3,15N L-serine analogs) to correct for matrix effects .
- Compartmental Modeling : Incorporate tissue-specific serine pools to adjust for systemic dilution in vivo .
- Control Experiments : Compare labeled vs. unlabeled cohorts to quantify background noise .
Q. What strategies enhance sensitivity for detecting low-abundance 13C3,D3,15N L-serine-labeled metabolites in lipidomics workflows?
- Methodological Answer :
- Sample Preparation :
- Solid-phase extraction (SPE) to enrich polar metabolites .
- Derivatization (e.g., TMS for GC-MS) to improve volatility and ionization .
- Instrumentation :
- Use nano-LC coupled to tandem MS for enhanced sensitivity in complex matrices .
- Optimize collision energy to minimize fragmentation of labeled species .
Data Interpretation & Contradiction Management
Q. How should researchers reconcile discrepancies between in vitro and in vivo ceramide synthesis rates using 13C3,15N L-serine?
- Methodological Answer :
- In Vitro Limitations : Cell cultures lack systemic factors (e.g., hepatic-folate cycling) that alter serine metabolism .
- In Vivo Adjustments :
- Account for dietary serine intake and gut microbiota contributions to total serine pools .
- Use compartment-specific tracers (e.g., mitochondrial-targeted delivery) to reduce noise .
Q. What analytical controls are essential when using 13C3,D3,15N L-serine to avoid false-positive results in metabolic tracing?
- Methodological Answer :
- Blank Controls : Analyze unlabeled samples to identify natural isotope overlaps .
- Stability Tests : Monitor labeled serine degradation under experimental conditions (e.g., pH, temperature) .
- Cross-Validation : Confirm results with orthogonal methods (e.g., NMR for 15N detection) .
Experimental Design Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

